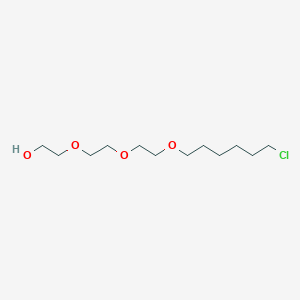

![molecular formula C17H12ClNO3S B3015819 2-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-4H-chromen-4-one CAS No. 2034416-66-3](/img/structure/B3015819.png)

2-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-4H-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-4H-chromen-4-one” is a complex organic molecule. It is related to the class of thienopyridines . Thienopyridines are a class of compounds that have been found to have various biological activities, including antiplatelet, antiallergic, anti-atherosclerotic, antitumor, anticancer, anti-inflammatory, antimicrobial, antimyocardial infarction, and antithrombotic effects .

Molecular Structure Analysis

The molecular structure of this compound is complex, as it includes a thienopyridine core, which is a heterocyclic compound containing sulfur and nitrogen. The compound also contains a carbonyl group attached to the thienopyridine ring . Further analysis would require more specific information or computational chemistry tools.Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

Synthesis of Tetrahydrothieno[3,2-c]pyridin-2(4H)-one : This compound is a key intermediate in the synthesis of new antithrombotic drugs, using alkylation, oxidation, and deprotection reactions starting from 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (Pan Xian-hua, 2011).

Efficient Synthesis via Modified Pictet-Spengler Reaction : A synthesis method involving trifluoroacetic acid-catalyzed cyclization of formyliminium ion, producing various substituent tetrahydrothieno[3,2-c]pyridines (M. Kitabatake, Akinobu Hashimoto, T. Saitoh, 2010).

Structural and Chemical Analysis

Construction of Novel Heterocyclic Systems : Utilization of a similar compound for creating diverse heterocyclic systems linked to furo[3,2-g]chromene, showing antimicrobial and anticancer activities (M. Ibrahim, et al., 2022).

Acid-Catalysed Cyclization Studies : Research on the reactions of similar compounds in trifluoroacetic acid, leading to the formation of tetrahydrothieno[3,2-c]pyridines (C. Schneider, K. Pook, 1986).

Domino Reactions for Novel Synthesis : Examination of domino reactions with activated alkynes to yield tetrahydrothieno[2,3-d]azocines (L. G. Voskressensky, et al., 2014).

Applications in Material Science

Corrosion Inhibition Studies : Investigation of chromenopyridin derivatives as environmentally benign corrosion inhibitors for steel in hydrochloric acid (K. R. Ansari, M. Quraishi, Ambrish Singh, 2017).

Crystal Structure Analysis : Structural analysis of a similar compound, 6,7-dichloro-4-oxo-4H-chromene-3-carbaldehyde, revealing insights into molecular interactions and arrangement (Y. Ishikawa, 2015).

Nanocatalyst in Chemical Synthesis : Utilization of a related compound in the synthesis of diverse and densely functionalized 2-amino-4H-chromene derivatives, highlighting the role as a promising nanocatalyst (Esmayeel Abbaspour-Gilandeh, et al., 2016).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of this compound is platelets . It acts as a platelet aggregation inhibitor , which means it prevents platelets in the blood from clumping together .

Mode of Action

The compound interacts with its targets by inhibiting the aggregation of platelets induced by various agents such as adenosine diphosphate and thrombin . This interaction results in a significant decrease in the ability of platelets to form clots .

Biochemical Pathways

The compound affects the blood coagulation pathway by inhibiting platelet aggregation . This can lead to downstream effects such as a decrease in the formation of blood clots, which can help prevent conditions like thrombosis and stroke .

Result of Action

The result of the compound’s action is a significant decrease in pulmonary metastasis induced by the injection of certain types of cells . This suggests that the compound could potentially be used as a therapeutic agent for conditions related to blood clotting and metastasis .

Eigenschaften

IUPAC Name |

2-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO3S/c18-16-7-10-9-19(6-5-15(10)23-16)17(21)14-8-12(20)11-3-1-2-4-13(11)22-14/h1-4,7-8H,5-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXBXCYFXPXVMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC(=C2)Cl)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

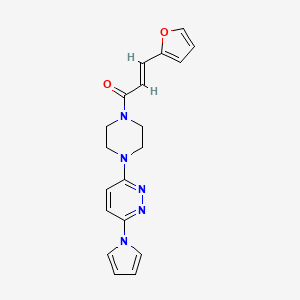

![2-[[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B3015741.png)

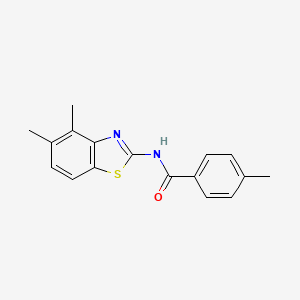

![2-methyl-5-oxo-N-(thiophen-2-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3015747.png)

![2-[3-(4-Chloro-5-methyl-3-nitropyrazolyl)adamantanyl]acetic acid](/img/structure/B3015749.png)

![2-[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3015750.png)

![2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid](/img/structure/B3015752.png)

![1-[(1H-pyrazol-4-yl)methyl]piperazine trihydrochloride](/img/structure/B3015754.png)

![tert-Butyl [4-(pyridin-2-yl)piperidin-4-yl]methylcarbamate](/img/structure/B3015755.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(3-propyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B3015756.png)

![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methyl-3H-pyrimidine-2,4-dione](/img/structure/B3015758.png)

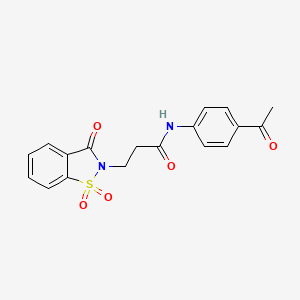

![ethyl 3-cyano-2-(1-isopropyl-1H-pyrazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3015759.png)